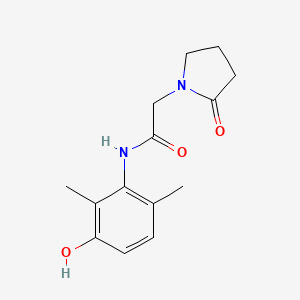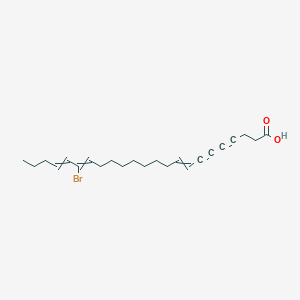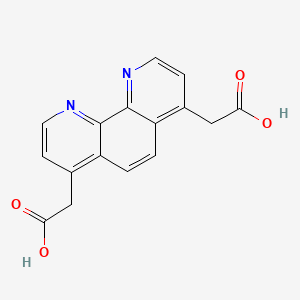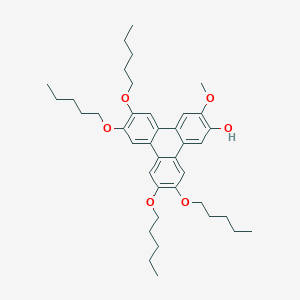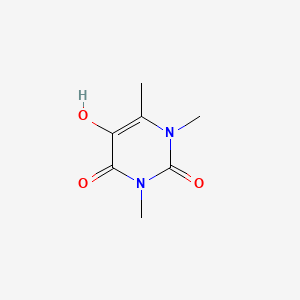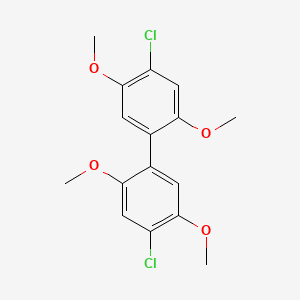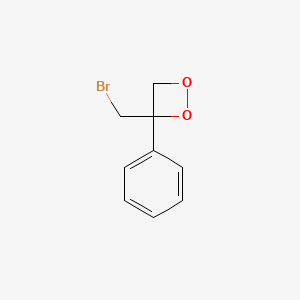
1,2-Dioxetane, 3-(bromomethyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dioxetane, 3-(bromomethyl)-3-phenyl-: is a chemiluminescent compound that belongs to the class of 1,2-dioxetanes These compounds are known for their ability to emit light through chemiluminescence, a process where chemical energy is converted into light energy
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dioxetane, 3-(bromomethyl)-3-phenyl- typically involves the reaction of a suitable precursor with a brominating agent. One common method is the bromination of 3-phenyl-1,2-dioxetane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition of the dioxetane ring .
Industrial Production Methods: Industrial production of 1,2-Dioxetane, 3-(bromomethyl)-3-phenyl- may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dioxetane, 3-(bromomethyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or other reduced forms.
Substitution: The bromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Dioxetane, 3-(bromomethyl)-3-phenyl- has several applications in scientific research:
Chemistry: Used as a chemiluminescent probe for detecting various analytes and studying reaction mechanisms.
Biology: Employed in bioimaging and biosensing applications due to its light-emitting properties.
Medicine: Potential use in diagnostic assays and therapeutic monitoring.
Industry: Utilized in the development of new materials and sensors.
Mecanismo De Acción
The mechanism of action of 1,2-Dioxetane, 3-(bromomethyl)-3-phenyl- involves the decomposition of the dioxetane ring, leading to the formation of an excited state intermediate. This intermediate then relaxes to the ground state, emitting light in the process. The molecular targets and pathways involved in this chemiluminescent reaction are primarily related to the energy transfer processes within the molecule .
Comparación Con Compuestos Similares
- 1,2-Dioxetane, 3-(chloromethyl)-3-phenyl-
- 1,2-Dioxetane, 3-(methyl)-3-phenyl-
- 1,2-Dioxetane, 3-(hydroxymethyl)-3-phenyl-
Comparison: 1,2-Dioxetane, 3-(bromomethyl)-3-phenyl- is unique due to the presence of the bromomethyl group, which can undergo specific reactions not possible with other substituents. This makes it a versatile compound for various applications, particularly in chemiluminescence-based assays and imaging techniques .
Propiedades
Número CAS |
136132-07-5 |
|---|---|
Fórmula molecular |
C9H9BrO2 |
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-phenyldioxetane |
InChI |
InChI=1S/C9H9BrO2/c10-6-9(7-11-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
SIZHBJRJICFDDN-UHFFFAOYSA-N |
SMILES canónico |
C1C(OO1)(CBr)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



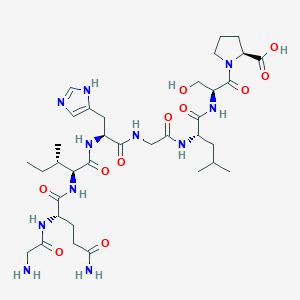

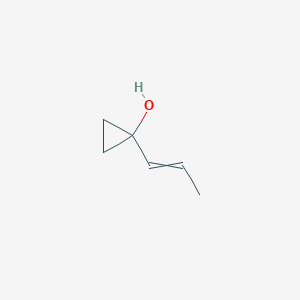
![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)

